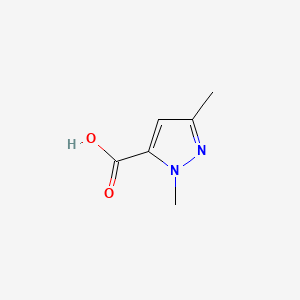

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

Pyrazole is an aromatic heterocyclic organic compound featuring a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. globalresearchonline.net This structural motif, known as the pyrazole scaffold, is of immense importance in modern chemistry, particularly in the realm of medicinal chemistry. numberanalytics.comresearchgate.net Pyrazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. globalresearchonline.netnumberanalytics.combohrium.com

The pyrazole ring is considered a "privileged scaffold" because its structure is frequently found in a variety of potent, biologically active compounds. nih.gov Its synthetic accessibility and the ability to easily modify its structure allow chemists to fine-tune the properties of molecules for specific biological targets. researchgate.netnih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, which is a crucial feature for interacting with biological macromolecules like enzymes and receptors. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as fungicides, herbicides, and insecticides, as well as materials science applications like dyes. globalresearchonline.netnumberanalytics.commdpi.comnih.gov

Overview of the Research Landscape for 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

The research landscape for this compound is primarily centered on its role as a synthetic intermediate. ontosight.aichem-tools.com Scientists in medicinal and agricultural chemistry utilize this compound as a starting material to construct more elaborate molecules with desired biological activities.

In pharmaceutical research, the compound and its derivatives have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, it serves as a building block for creating novel classes of substituted pyrazole derivatives that are evaluated as potential antitumor agents. nih.gov The core structure is used to explore structure-activity relationships (SAR), where systematic modifications help in identifying compounds with enhanced potency and selectivity for specific biological targets. nih.gov

In the field of agricultural science, research has demonstrated the utility of this compound in the synthesis of new insecticides. researchgate.net A study detailed the creation of fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings, which were tested for their insecticidal activity against Aphis fabae. One of the synthesized compounds showed efficacy comparable to the commercial insecticide imidacloprid, highlighting the potential of this scaffold in developing new crop protection agents. researchgate.net The compound is also used as a chemical probe to help researchers understand disease mechanisms and develop new therapeutic strategies. ontosight.ai

Historical Context of Pyrazole Carboxylic Acid Derivatives in Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.org The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net A foundational synthetic method, the Knorr pyrazole synthesis, involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound and remains a cornerstone of pyrazole chemistry. numberanalytics.commdpi.com

The introduction of carboxylic acid functional groups onto the pyrazole scaffold represented a significant advancement, expanding the synthetic versatility and application range of these heterocycles. A review of the literature from the last 120 years reveals numerous synthetic pathways developed to produce 3/5-pyrazole carboxylic acids and their esters. researchgate.net These derivatives became crucial intermediates, as the carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation, to create diverse libraries of compounds for biological screening. nih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the early focus on synthetic derivatives in research. wikipedia.org The development of synthetic methods, such as the oxidation of methylpyrazoles using reagents like potassium permanganate, provided reliable routes to pyrazole carboxylic acids, paving the way for their extensive use in drug discovery and agrochemical development. chemicalbook.comchemicalbook.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-pyrazolyl-alanine |

| Imidacloprid |

| Potassium permanganate |

| Pyrazole |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)8(2)7-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWZFUBHOQWUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343142 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-56-9 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Analysis for 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid

Classical and Established Synthetic Routes

The Knorr pyrazole (B372694) synthesis and its variations represent the most traditional and widely employed methods for constructing the pyrazole ring. jk-sci.comresearchgate.net These methods typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

Cyclization Reactions of β-Keto Esters with Hydrazine Derivatives

The reaction of β-keto esters with hydrazine derivatives is a cornerstone of pyrazole synthesis. researchgate.net In the context of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a suitable β-keto ester is reacted with methylhydrazine. The regioselectivity of this reaction is a critical factor, as the unsymmetrical nature of both reactants can lead to the formation of two possible regioisomers. The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. rsc.org The more nucleophilic nitrogen atom of methylhydrazine preferentially attacks the more electrophilic carbonyl group of the β-keto ester, which governs the final regiochemical outcome. rsc.org

A common precursor for the ethyl ester of the target compound is synthesized in a two-step process. Initially, a Claisen condensation between diethyl oxalate (B1200264) and acetone (B3395972) in the presence of a base like sodium ethoxide yields an intermediate, which is then reacted with methylhydrazine. google.com

Reaction Scheme: Two-Step Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

Step 1: Formation of the β-Dicarbonyl Intermediate

Step 2: Cyclization with Methylhydrazine

| Reactants | Reagents/Solvents | Key Conditions | Product | Yield | Reference |

| Diethyl oxalate, Acetone | Sodium ethoxide, Ethanol | Internal temperature maintained below 15°C | Intermediate (a salt of ethyl 2,4-dioxovalerate) | - | google.com |

| Intermediate from Step 1, Methylhydrazine (40%) | DMF | Dropwise addition below 15°C, then 40-50°C for 6h | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | High | google.com |

Reactions Involving 1,3-Diketones and Hydrazine Derivatives

The condensation of 1,3-diketones with hydrazines is another classical route for pyrazole synthesis. rsc.org For the synthesis of this compound, a 1,3-diketone bearing a latent carboxylic acid function is required. Ethyl 2,4-dioxovalerate (also known as ethyl acetopyruvate) serves as a suitable 1,3-dicarbonyl compound. orgsyn.org The reaction with methylhydrazine proceeds via a similar mechanism to that of β-keto esters, with the initial attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration. The regioselectivity is again a key consideration, with the potential for forming both the desired 1,3-dimethyl-5-carboxylate and the isomeric 1,5-dimethyl-3-carboxylate.

Synthesis via Ethyl 2,4-Dioxovalerate as an Intermediate

A direct and well-documented route to the ethyl ester of this compound involves the reaction of ethyl 2,4-dioxovalerate with methylhydrazine. chemicalbook.com This method is a specific example of the reactions discussed in the preceding sections and is often the preferred classical approach due to the commercial availability of the starting materials. A general procedure involves the slow addition of the hydrazine to a solution of the dicarbonyl compound in a suitable solvent, such as ethanol, at a controlled temperature. chemicalbook.com

However, this reaction is known to produce a mixture of regioisomers. The formation of the desired 1,3-dimethyl-5-carboxylate versus the 1,5-dimethyl-3-carboxylate isomer is highly dependent on the reaction conditions.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Products | Isomer Ratio (desired:undesired) | Reference |

| Ethyl 2,4-dioxovalerate | Phenylhydrazine | Ethanol | Below 5°C, stirred for 2h | Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate and Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate | Varies | chemicalbook.com |

| 2,4-diketocarboxylic ester | N-alkylhydrazine | - | - | 1-alkyl-pyrazole-5-carboxylic acid ester and 1-alkyl-pyrazole-3-carboxylic acid ester | Often favors undesired isomer | google.com |

Novel and Optimized Synthetic Approaches

Recognizing the limitations of classical methods, particularly the lack of regioselectivity, recent research has focused on developing novel and optimized synthetic approaches to control the isomeric outcome and improve yields.

Controlled Reaction Conditions for Enhanced Regioselectivity and Yield

Careful control of reaction parameters such as temperature, pH, and the nature of the reactants can significantly influence the regioselectivity of the pyrazole synthesis. One effective strategy involves the use of an N-alkylhydrazinium salt in the reaction with the enolate of a 2,4-diketocarboxylic ester. This method has been shown to favor the formation of the desired 1-alkyl-pyrazole-5-carboxylic acid esters with only limited formation of the undesired isomers. google.com For instance, reacting the sodium enolate of a 2,4-diketocarboxylic ester with an aqueous solution of methylhydrazine and acetic acid can significantly improve the ratio of the desired product. google.com

| Reactants | Key Conditions | Product Isomer Ratio (desired:undesired) | Yield of Desired Product | Reference |

| Enolate of a 2,4-diketocarboxylic ester, N-alkylhydrazinium salt | Reaction in the presence of a solvent and water | Improved towards desired isomer | Economical | google.com |

| Sodium ethoxide solution of a 2,4-diketocarboxylic ester, Methylhydrazine/Acetic acid | Metered addition of the enolate solution to the methylhydrazinium salt solution at a controlled temperature (e.g., 0°C) | Significantly favors the 5-carboxylate ester | Good | google.com |

Solvent Selection and Catalyst Screening in Pyrazole Core Formation

The choice of solvent can have a profound impact on the regioselectivity of the Knorr pyrazole synthesis. While traditional syntheses often employ alcohols like ethanol, studies have shown that the use of fluorinated alcohols can dramatically increase the regioselectivity in pyrazole formation. This is attributed to the unique properties of these solvents that can influence the reaction pathway.

In addition to solvent effects, the use of catalysts has been explored to enhance the efficiency and selectivity of pyrazole synthesis. While the classical Knorr synthesis is often acid-catalyzed, jk-sci.comslideshare.net modern approaches have investigated a range of catalysts, including Lewis acids and heterogeneous catalysts, to promote the reaction under milder conditions and with better control over the product distribution. For instance, cesium lead halide perovskite nanocrystals have been reported as effective photocatalysts for the synthesis of pyrazole derivatives from acyl bromides and hydrazones under visible light. acs.org

| Approach | Details | Effect | Reference |

| Solvent Selection | Use of fluorinated alcohols as solvents in the reaction of 1,3-dicarbonyl compounds with hydrazines. | Dramatically increases regioselectivity in pyrazole formation. | - |

| Catalyst Screening | Use of a catalytic amount of acid in the Knorr pyrazole synthesis. | Facilitates the conversion of hydrazine and 1,3-dicarbonyl to pyrazole. | jk-sci.comslideshare.net |

| Photocatalysis | Cesium lead halide perovskite (CsPbX3) nanocrystals used as a catalyst for visible-light-mediated cyclization of acyl bromides and hydrazones. | Enables pyrazole synthesis under mild, visible-light conditions. | acs.org |

Stepwise Heating Protocols for Reaction Optimization

Temperature control is a critical parameter in the synthesis of this compound and its precursors, directly influencing reaction rates, selectivity, and impurity profiles. Stepwise heating protocols are employed to manage the distinct phases of the synthesis, from the initial condensation to the final cyclization and subsequent modifications like hydrolysis.

A common precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is synthesized through a two-step process where temperature is carefully managed at each stage. google.com The initial step, a Claisen condensation to form the intermediate ethyl 2,4-dioxovalerate, is conducted at low temperatures, typically below 15°C. google.comchemicalbook.com This is followed by the crucial cyclocondensation step with methylhydrazine. This second stage also begins at a reduced temperature of 5-15°C during the dropwise addition of the hydrazine derivative, after which the reaction mixture is heated to a moderate temperature of 40-50°C and held for several hours to drive the reaction to completion. google.com

For the conversion of the resulting ester to the final carboxylic acid, a hydrolysis step is required. This typically involves heating the ester in the presence of a base, such as sodium hydroxide, at reflux for approximately one hour to ensure complete saponification. chemicalbook.com In syntheses starting from different precursors, such as the oxidation of 3,5-dimethylpyrazole, the protocol involves heating to around 70°C and carefully maintaining the temperature below 90°C during the exothermic addition of an oxidizing agent like potassium permanganate. chemicalbook.com

These multi-stage heating strategies are essential for maximizing the yield and purity of the final product by controlling the kinetics of each distinct reaction step.

| Reaction Step | Key Reactants | Temperature Protocol | Purpose | Reference |

|---|---|---|---|---|

| Intermediate Formation (Claisen Condensation) | Acetone, Diethyl oxalate | Maintain below 15°C | Formation of ethyl 2,4-dioxovalerate intermediate. | google.com |

| Cyclocondensation | Ethyl 2,4-dioxovalerate, Methylhydrazine | Initial addition at 5-15°C, then heat to 40-50°C for 6-8h | Controls initial reaction rate and drives cyclization. | google.com |

| Ester Hydrolysis | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, NaOH | Heat at reflux for 1h | Saponification of the ester to the carboxylate salt. | chemicalbook.com |

pH Control in Reaction Steps

Control of pH is a determining factor for both reaction yield and regioselectivity in the synthesis of this compound. The Knorr pyrazole synthesis and subsequent work-up steps are highly sensitive to the acidity or basicity of the reaction medium. jk-sci.comrsc.org

During the synthesis of the ethyl 2,4-dioxovalerate intermediate, the reaction is typically performed under basic conditions using a base like sodium ethoxide. Following the reaction, the mixture is carefully acidified, for instance by adjusting the pH to a range of 2-3 with acetic acid, to facilitate the isolation of the dicarbonyl intermediate. google.com

The subsequent cyclocondensation reaction's regioselectivity is significantly influenced by pH. rsc.org While the reaction can proceed under neutral or acidic conditions, employing a catalytic amount of acid is common in Knorr-type syntheses to promote the reaction. jk-sci.com The final and crucial step of converting the pyrazole ester to the carboxylic acid involves a drastic shift in pH. The process begins with hydrolysis of the ester under strongly basic conditions, using a concentrated solution of a base like sodium hydroxide. chemicalbook.com Following the completion of hydrolysis, the reaction mixture is cooled and then carefully acidified with a strong acid, such as concentrated hydrochloric acid. chemicalbook.com This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution, allowing for its isolation by filtration. A similar procedure for a related pyrazole ester specifies acidification to a final pH of 3. chemicalbook.com

| Reaction Step | Reagents/Conditions | pH Range | Purpose | Reference |

|---|---|---|---|---|

| Intermediate Isolation | Addition of acetic acid post-condensation | 2-3 | Isolation of ethyl 2,4-dioxovalerate. | google.com |

| Ester Hydrolysis | 20% aqueous Sodium Hydroxide | Strongly Basic | Saponification of the pyrazole ester. | chemicalbook.com |

| Product Precipitation | Addition of concentrated Hydrochloric Acid | Strongly Acidic (e.g., pH ~3) | Precipitation of the final carboxylic acid product. | chemicalbook.comchemicalbook.com |

Methodologies for Avoiding Isomer Mixtures

A primary challenge in the synthesis of this compound is the potential formation of its regioisomer, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This issue arises from the reaction of two unsymmetrical reagents: methylhydrazine and ethyl 2,4-dioxovalerate. sigmaaldrich.com Methylhydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl precursor has two carbonyl groups of differing reactivity (a ketone and a keto-ester).

The regiochemical outcome of the cyclocondensation is highly dependent on reaction conditions. rsc.org Controlling these variables is the key methodology for avoiding isomer mixtures. The choice of solvent plays a significant role; studies have shown that using aprotic dipolar solvents, such as N,N-dimethylformamide (DMF), can lead to better regioselectivity compared to protic solvents like ethanol. nih.gov A patented synthesis for the ethyl ester of the target compound specifies the use of DMF in the cyclization step. google.com

Furthermore, the reaction's regioselectivity can be directed by exploiting the differential reactivity of the two carbonyl groups under specific pH conditions. In acidic media, the reaction typically initiates with the attack of the more nucleophilic nitrogen of methylhydrazine (the terminal -NH2 group) on the more electrophilic carbonyl carbon of the dicarbonyl compound. researchgate.net By carefully controlling parameters such as temperature, pH, and solvent, the reaction pathway can be guided to favor the formation of the desired 1,3,5-substituted pyrazole over the 1,3,5-isomer.

Mechanistic Elucidation of Synthetic Transformations

Electron Flow and Charge Redistribution in Reaction Intermediates

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative proceeds through a well-established cyclocondensation mechanism. youtube.com The process involves a sequence of nucleophilic attacks and dehydration steps, with distinct charge redistribution occurring in the intermediates.

Initial Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of ethyl 2,4-dioxovalerate. The lone pair of electrons on the nitrogen forms a new C-N bond, and the pi electrons of the C=O bond move to the oxygen atom, creating a negatively charged oxygen.

Proton Transfer and Dehydration: A proton transfer occurs, typically from the nitrogen to the oxygen, forming a neutral hemiaminal-like intermediate. This intermediate is unstable and readily eliminates a molecule of water to form a hydrazone (an imine), which involves the formation of a C=N double bond.

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate, which still possesses a lone pair of electrons, then acts as an intramolecular nucleophile. It attacks the remaining carbonyl carbon, leading to the formation of a five-membered ring. This step creates a cyclic intermediate, often a hydroxylpyrazolidine, where charge is again redistributed. rsc.org

Throughout this process, the flow of electrons from the nucleophilic nitrogen atoms to the electrophilic carbonyl carbons drives the reaction forward, leading to the thermodynamically stable aromatic heterocycle.

Role of Hydrazine Derivatives in Cyclocondensation

Hydrazine and its derivatives are fundamental reagents in the synthesis of pyrazoles, acting as the nitrogen backbone of the resulting heterocycle. nih.gov In the context of this compound synthesis, methylhydrazine serves as the specific 1,2-dinucleophile.

The primary role of methylhydrazine is to act as a bidentate nucleophile, providing two adjacent nitrogen atoms that attack the two electrophilic carbonyl centers of the 1,3-dicarbonyl compound in a sequential manner. nih.gov This process, known as cyclocondensation, involves the formation of a heterocyclic ring accompanied by the elimination of small molecules, typically water. youtube.com

The structure of the hydrazine derivative is critical. The use of a substituted hydrazine, such as methylhydrazine, introduces asymmetry into the reaction, which is the origin of potential regioisomerism. rsc.org The two nitrogen atoms in methylhydrazine (N1, bearing the methyl group, and N2, the terminal amine) have different nucleophilicities and steric environments, influencing which nitrogen attacks which carbonyl group first and ultimately determining the substitution pattern on the final pyrazole ring.

Process Intensification and Scale-Up Considerations in Synthesis

Process intensification in chemical manufacturing focuses on developing innovative methods and equipment to create dramatically smaller, safer, more energy-efficient, and sustainable processes. mdpi.com For the synthesis of this compound, these principles can be applied to transition from traditional batch processing to more advanced continuous flow manufacturing. frontiersin.orgresearchgate.net

Scaling up pyrazole synthesis presents challenges related to heat management (the reactions are often exothermic), mixing efficiency, and control over regioselectivity. pharmasalmanac.com Continuous flow reactors offer significant advantages over large batch reactors in these areas. Their high surface-area-to-volume ratio allows for superior heat exchange, enabling better temperature control and improved safety by minimizing the risk of thermal runaways. pharmasalmanac.com

The precise control over reaction parameters in a flow system—such as residence time, temperature, and reagent stoichiometry—can be leveraged to optimize the reaction for higher yield and, crucially, improved regioselectivity, thereby minimizing the formation of unwanted isomers. researchgate.net This leads to a purer product stream and simplifies downstream purification processes. Furthermore, the transition to continuous manufacturing can reduce solvent usage and waste generation, aligning with the principles of green chemistry. frontiersin.orgunito.it While the initial setup of a continuous flow process can be complex, the potential for significant savings in energy and production costs makes it an attractive strategy for the large-scale industrial synthesis of pharmaceutical intermediates like this compound. frontiersin.orgnih.gov

Advanced Derivatization and Functionalization Strategies of 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid

Carboxylic Acid Group Transformations

The carboxylic acid moiety at the 5-position of the pyrazole (B372694) ring is a prime site for derivatization, readily undergoing reactions to form esters, amides, and other related functional groups. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds with varied properties.

Esterification Reactions for Carboxylate Derivatives

Esterification of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a common strategy to produce carboxylate derivatives. These esters are often valuable as synthetic intermediates or as final products with specific applications. A prevalent method for synthesizing these esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A specific example is the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. One patented method involves a two-step process starting from diethyl oxalate (B1200264) and acetone (B3395972). google.com The intermediate formed is then reacted with methylhydrazine to yield the final ester. google.com The reaction conditions are controlled to maintain a low temperature during the initial addition, followed by heating to drive the reaction to completion. google.com This process has been shown to be efficient, with high yields and purity. google.com

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| Diethyl oxalate, Acetone | 1. Sodium ethoxide, Ethanol2. Methylhydrazine, DMF | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 88.1% | 98% | google.com |

| This compound | Ethanol, Acid catalyst (e.g., H₂SO₄) | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Not specified | Not specified | General Method |

| This compound | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Not specified | Not specified | General Method |

Another approach involves the direct alkylation of a pyrazole carboxylate precursor. For instance, ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate can be synthesized by reacting ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate in the presence of sodium hydride (NaH) in dimethylformamide (DMF). google.com This method avoids the use of highly toxic reagents like dimethyl sulfate. google.com

Amidation Reactions for Carboxamide Derivatives

The synthesis of carboxamide derivatives from this compound is another key transformation. Amides are prevalent in pharmaceuticals and other biologically active molecules. The most common method for amide bond formation involves the activation of the carboxylic acid, often by converting it into a more reactive intermediate like an acyl chloride, followed by reaction with an amine.

A general and efficient procedure for the amidation of carboxylic acids involves the use of a coupling agent. For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been reported as an effective coupling agent for the amidation of both aliphatic and aromatic carboxylic acids with various amines under mild and basic conditions. lookchemmall.com This method demonstrates good chemoselectivity for primary or aliphatic amines in the presence of secondary or aromatic amines. lookchemmall.com Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov

| Carboxylic Acid | Amine | Coupling Agent/Method | Product | Yield | Reference |

| Benzoic acid | Aniline | TiCl₄, Pyridine, 85 °C | N-Phenylbenzamide | 92% | nih.gov |

| Benzoic acid | Benzylamine | TiCl₄, Pyridine, 85 °C | N-Benzylbenzamide | 95% | nih.gov |

| This compound | Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivatives | Good to excellent | lookchemmall.com |

Formation of Acyl Chlorides as Intermediates

The conversion of this compound to its corresponding acyl chloride is a critical step for the synthesis of various derivatives, particularly amides and esters. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

The standard method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. For example, pyridinyl-1H-pyrazole-5-carboxylic acid can be converted to its carbonyl chloride using dichloro sulfoxide (B87167) (thionyl chloride), which is then reacted with an amine to form the corresponding amide. ciac.jl.cn Similarly, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is converted to its acid chloride, which then serves as a precursor for various ester and amide derivatives. dergipark.org.tr

Pyrazole Ring Functionalization

Beyond modifications of the carboxylic acid group, the pyrazole ring itself can be functionalized to introduce a variety of substituents, thereby expanding the chemical space of accessible derivatives. The 4-position of the pyrazole ring is a key target for such functionalization.

Nucleophilic Aromatic Substitution at the 4-Position

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. In the context of pyrazole derivatives, the 4-position can be made susceptible to nucleophilic attack.

Research has shown that 4-halo-nitropyrazolecarboxylic acids can undergo nucleophilic substitution reactions. For instance, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid and 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. osti.gov This indicates that a halogen at the 4-position can be displaced by a nucleophile, especially when the ring is activated by a nitro group. Similarly, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole reacts with D,L-α-amino acids via an SNAr mechanism to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. znaturforsch.com

Introduction of Aryl and Alkyl Groups

The introduction of aryl and alkyl groups at the 4-position of the pyrazole ring can be achieved through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.

This strategy has been successfully applied to the synthesis of 4-substituted-1H-pyrazole-3,5-diamines. The process involves the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of aryl, heteroaryl, or styryl boronic acids. rsc.org This reaction demonstrates good tolerance for various functional groups on the boronic acid partner. rsc.org The resulting 4-substituted dinitropyrazoles can then be reduced to the corresponding diamines. rsc.org This approach highlights the utility of the Suzuki coupling for functionalizing the 4-position of the pyrazole core.

| Pyrazole Substrate | Boronic Acid | Catalyst | Product | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | 4-Phenyl-3,5-dinitro-1H-pyrazole | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Thiopheneboronic acid | XPhos Pd G2 | 4-(Thiophen-2-yl)-3,5-dinitro-1H-pyrazole | rsc.org |

Alkylation at the 4-position can be more challenging and may require specific strategies to achieve regioselectivity. In some cases, direct alkylation can lead to a mixture of products.

Cycloaddition Reactions for Fused Heterocyclic Systems

The pyrazole core, particularly when activated by functional groups like a carboxylic acid, serves as a valuable building block for the synthesis of fused heterocyclic systems. While direct cycloaddition reactions on the pyrazole ring of this compound are not extensively documented, the carboxylic acid moiety provides a synthetic handle for intramolecular and intermolecular reactions that lead to fused structures.

One common strategy involves converting the carboxylic acid to a more reactive intermediate which can then participate in cyclization. For instance, the acid can be transformed into an acid chloride or an ester, which can then react with a suitably positioned nucleophile to form a new ring fused to the pyrazole. Another approach is the use of 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. Derivatives of the pyrazole carboxylic acid can be designed to contain a 1,3-dipole or a dipolarophile, enabling intramolecular cycloadditions to form fused systems.

Furthermore, pyrazole derivatives are instrumental in synthesizing a variety of fused heterocycles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-c]quinolines, and pyrazolo[3,4-d]pyridazines. These syntheses often start from functionalized pyrazoles, such as those bearing amino or formyl groups, which can be derived from the carboxylic acid. For example, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid could yield an aminopyrazole, a key precursor for many fused systems.

| Fused System | Precursor Type | Synthetic Method |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles | Cyclization with formamide (B127407) or similar reagents. |

| Pyrazolo[4,3-c]quinolines | Pyrazole-4-carboxylic esters | Reduction followed by cyclization. |

| Pyrazolo[3,4-d]pyridazines | Hydrazone intermediates | Lewis acid-catalyzed cyclization. |

Halogenation Strategies

The halogenation of the pyrazole ring is a fundamental strategy for introducing functional handles for further diversification, such as cross-coupling reactions. For pyrazole systems like this compound, where the C4 position is unsubstituted, electrophilic halogenation occurs with high regioselectivity at this site.

Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. These reactions are often performed in various organic solvents, and sometimes in water. The use of elemental bromine (Br₂) is also a viable method for bromination. The directing effects of the two methyl groups and the deactivating effect of the carboxylic acid group at C5 reinforce the preference for substitution at C4.

Decarboxylative halogenation presents an alternative strategy, converting the carboxylic acid group itself into a halogen substituent. This method allows for the synthesis of 5-halo-pyrazoles, which are otherwise difficult to obtain via direct electrophilic substitution.

| Halogenating Agent | Solvent | Position of Halogenation | Typical Substrate |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | C4 | Pyrazole ring with unsubstituted C4 position. |

| N-Chlorosuccinimide (NCS) | Dimethyl Sulfoxide (DMSO) | C4 | 3-Aryl-1H-pyrazol-5-amines. |

| Bromine (Br₂) | Water | C4 | Pyrazole. |

| Iodine / Oxidizing Agent | Various | C5 (via decarboxylation) | Pyrazole-5-carboxylic acids. |

Diversification via Side Chain Modification

Hydroxymethyl Derivatization and Esterification

Modification of the carboxylic acid side chain offers a direct route to a wide array of derivatives. Two of the most fundamental transformations are esterification and reduction to a hydroxymethyl group.

Esterification is readily achieved by reacting this compound with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to a more reactive species like an acid chloride followed by reaction with an alcohol. This method allows for the introduction of various alkyl or aryl groups, modulating the compound's physicochemical properties. The reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines is another common route to pyrazole-5-carboxylic esters, though it can lead to isomeric mixtures.

Hydroxymethyl derivatization involves the reduction of the carboxylic acid to a primary alcohol, yielding (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. This transformation can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl group can be further functionalized, for instance, by esterification to introduce different acyl groups or by conversion to a leaving group for nucleophilic substitution reactions. A preparation method for 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile involves the reduction of a related ester derivative.

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs), which involve the one-pot reaction of three or more starting materials, provide an efficient pathway to complex molecular architectures. Pyrazole derivatives are frequently employed as key building blocks in MCRs. For example, pyrazoles are used in the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones.

A five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been developed using hydrazine (B178648) hydrate, an aldehyde, malononitrile, and ethyl 4-chloro-3-oxobutanoate. While this example synthesizes the pyrazole ring itself, pre-formed pyrazoles like this compound or its derivatives can also be envisioned as components in such reactions. The carboxylic acid or ester functionality can participate in Knoevenagel condensations or other transformations that initiate the MCR cascade. The synthesis of bis(1H-pyrazol-5-ols) can be achieved through a pseudo-five-component reaction involving phenylhydrazines, ethyl acetoacetate, and an aromatic aldehyde.

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound.

Regioselectivity is prominently displayed in the electrophilic substitution reactions of the pyrazole ring. As discussed in the halogenation section, the C4 position is the most electron-rich and sterically accessible site for electrophiles, leading to highly regioselective C4-functionalization. The synthesis of isomeric pyrazole carboxylates, such as 3-hydroxy vs. 5-hydroxy derivatives, often relies on carefully chosen starting materials and reaction pathways to control the regiochemical outcome of the cyclization.

Chemoselectivity involves the selective reaction of one functional group in the presence of another. In this compound, the primary sites for reaction are the carboxylic acid group and the C4 position of the pyrazole ring. The choice of reagents and reaction conditions determines which site reacts. For instance, esterification or reduction with borane would selectively target the carboxylic acid group without affecting the aromatic pyrazole ring. Conversely, electrophilic halogenating agents like NBS would selectively react at the C4 position, leaving the carboxylic acid intact. The development of novel synthetic methods often focuses on achieving high chemo- and regioselectivity, as demonstrated in the synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] via [3+2] cycloaddition reactions.

Spectroscopic and Structural Elucidation Studies of 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. In the case of pyrazole (B372694) derivatives, the chemical shifts of the methyl groups and any protons on the pyrazole ring are characteristic.

For the closely related derivative, 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid , detailed ¹H NMR analysis has been reported. arkat-usa.org The spectrum, recorded in CDCl₃, shows distinct signals for the two methyl groups and the phenyl substituent. The N-CH₃ protons appear as a singlet at approximately 4.10 ppm, while the C₃-CH₃ protons are observed further upfield as a singlet around 2.10 ppm. arkat-usa.org The protons of the phenyl group typically appear in the aromatic region between 7.25 and 7.35 ppm. arkat-usa.org The absence of a signal for a C₄-H proton in this derivative is consistent with the substitution at that position. For the parent compound without the phenyl group, a signal for the C₄-H proton would be expected, likely appearing as a singlet in the region typical for pyrazole ring protons.

The specific chemical shifts are influenced by the solvent and the electronic nature of substituents on the pyrazole ring.

Table 1: Representative ¹H NMR Chemical Shift Assignments for a this compound Derivative arkat-usa.org Data for 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid in CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 4.10 | Singlet |

| C₃-CH₃ | 2.10 | Singlet |

| Phenyl H-2', H-6' | 7.25 | Doublet |

| Phenyl H-4' | 7.30 | Doublet |

| Phenyl H-3', H-5' | 7.35 | Triplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and chemical environment of each carbon atom.

In the ¹³C NMR spectrum of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid , the carbonyl carbon of the carboxylic acid group (C=O) is typically the most downfield signal, appearing around 162.8 ppm. arkat-usa.org The carbons of the pyrazole ring appear at distinct chemical shifts: C3 and C5 are found at approximately 146.9 ppm and 126.6 ppm, respectively, while the substituted C4 appears around 132.1 ppm. arkat-usa.org The methyl carbons are observed in the upfield region, with the N-CH₃ carbon at about 39.7 ppm and the C₃-CH₃ carbon at a significantly more shielded position around 11.8 ppm. arkat-usa.org Phenyl carbon signals are observed between 128.1 and 134.2 ppm. arkat-usa.org

Table 2: ¹³C NMR Chemical Shift Assignments for a this compound Derivative arkat-usa.org Data for 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid in CDCl₃.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 162.8 |

| C3 (Pyrazole) | 146.9 |

| C4 (Pyrazole) | 132.1 |

| C5 (Pyrazole) | 126.6 |

| N-CH₃ | 39.7 |

| C₃-CH₃ | 11.8 |

| Phenyl Carbons | 128.1 - 134.2 |

While one-dimensional NMR spectra provide chemical shift information, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For a derivative of this compound with substituents containing adjacent protons, COSY would show cross-peaks connecting these coupled protons, confirming their proximity in the molecular structure. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments reveal direct, one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-CH₃ group to its corresponding ¹³C signal, and similarly for the C₃-CH₃ group. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton. For instance, an HMBC experiment could show a correlation from the N-CH₃ protons to the C5 and C1 carbons of the pyrazole ring, confirming the position of the methyl group on the nitrogen atom and its relation to the rest of the ring system. youtube.comsdsu.edu

Solid-state NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on materials in their solid form. This is particularly useful for studying phenomena like polymorphism, tautomerism, and intermolecular interactions that are specific to the crystalline state.

For pyrazole-carboxylic acids, ssNMR is a powerful tool to study potential solid-state proton transfer (SSPT) and tautomerism. nih.govresearchgate.net While this compound is an N-substituted pyrazole and thus cannot exhibit the NH tautomerism seen in unsubstituted pyrazoles, ssNMR can still provide valuable information. It can reveal the presence of different polymorphs or conformers in the solid state, which would manifest as distinct sets of signals in the ¹³C CPMAS spectrum. arkat-usa.org Studies on related systems, such as co-crystals of 3,5-dimethylpyrazole with carboxylic acids, have utilized ¹³C and ¹⁵N CPMAS NMR to investigate proton transfer and the nature of hydrogen bonds in the solid state. arkat-usa.org These studies confirm that ssNMR can precisely probe the local electronic environment around the carbon and nitrogen atoms, reflecting the specific packing and intermolecular interactions present.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the molecular conformation.

Furthermore, the X-ray structure of the derivative 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid has been solved, showing two independent molecules in the asymmetric unit. arkat-usa.org In this structure, the pyrazole ring is essentially planar, and the dihedral angle between the pyrazole ring and the carboxylic acid group is influenced by the crystal packing forces. arkat-usa.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the solid material.

For pyrazole carboxylic acids, hydrogen bonding is a dominant interaction. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids typically form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. mdpi.com

In the crystal structure of complexes containing the this compound ligand, the packing is stabilized by extensive O-H···O and O-H···N hydrogen bonds. researchgate.net For example, in a Cu(II) complex, coordinated water molecules act as hydrogen bond donors to the pyrazole nitrogen and carboxyl oxygen atoms of neighboring molecules, creating a robust three-dimensional network. researchgate.net

Dihedral and Torsional Angle Analysis

The three-dimensional conformation of pyrazole derivatives is crucial for their biological activity and is defined by the dihedral and torsional angles between the constituent rings and substituent groups. X-ray crystallography and computational methods are powerful tools for determining these parameters.

In a study of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, a closely related derivative, the spatial arrangement of the pyrazole ring, the phenyl group, and the carboxylic acid moiety was investigated. The analysis revealed a non-planar structure, with the degree of planarity being influenced by the crystalline packing forces. arkat-usa.org

Key findings from the dihedral and torsional angle analysis of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid are summarized below: arkat-usa.org

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral angle between phenyl and pyrazole rings | 48.7° | 51.5° |

| Torsional angle between pyrazole ring and carboxylic group | 17.6° | 6.0° |

These values indicate a significant twist between the pyrazole and phenyl rings. The torsional angle of the carboxylic acid group relative to the pyrazole ring is also notable, suggesting that the group is not perfectly coplanar with the heterocyclic ring. This deviation is likely influenced by the formation of intermolecular hydrogen bonds in the solid state. arkat-usa.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. The vibrational modes of pyrazole derivatives have been extensively studied.

The FT-IR and FT-Raman spectra of pyrazole-containing compounds are characterized by several key vibrational bands:

N-H Stretching: In pyrazoles with an N-H group, a characteristic stretching vibration is observed.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=O Stretching: For pyrazole carboxylic acids, the carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature, usually appearing in the range of 1740–1660 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region.

Methyl Group Vibrations: The methyl groups in this compound will exhibit characteristic symmetric and asymmetric stretching and bending vibrations. Asymmetric and symmetric stretching of CH₃ groups are generally observed in the ranges of 2975-2950 cm⁻¹ and 2880-2860 cm⁻¹, respectively. derpharmachemica.com

O-H Stretching: The O-H stretching vibration of the carboxylic acid group is expected to be a broad band in the region of 3600-3400 cm⁻¹, often influenced by hydrogen bonding. mdpi.com

A study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole provides insight into the vibrational modes of a dimethylpyrazole derivative. derpharmachemica.com The following table summarizes some of the key observed and calculated vibrational frequencies for the methyl groups in this related compound.

| Vibrational Mode | Observed FT-IR (cm⁻¹) | Calculated (cm⁻¹) |

| Asymmetric CH₃ Stretching | 2993, 2949 | 2998, 2946 |

| Symmetric CH₃ Stretching | 2918, 2848 | 2916, 2901 |

| Asymmetric CH₃ Deformation | 1452 | 1452 |

| Symmetric CH₃ Deformation | 1406, 1390 | - |

| CH₃ Rocking | 1018 | 1019 |

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight.

The fragmentation of organic molecules in a mass spectrometer is often predictable based on the functional groups present. For a carboxylic acid, characteristic fragmentation pathways include: libretexts.org

Loss of OH (M-17): Cleavage of the C-OH bond.

Loss of COOH (M-45): Cleavage of the bond between the pyrazole ring and the carboxylic acid group.

The presence of methyl groups and the pyrazole ring will also influence the fragmentation pattern. The stability of the resulting fragments plays a crucial role in determining the relative intensities of the peaks in the mass spectrum. For instance, the formation of stable carbocations is a driving force for fragmentation. chemguide.co.uk

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like pyrazoles, the most common electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. A study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed absorption bands that were solvent-dependent. physchemres.org In general, pyrazole-containing compounds exhibit strong absorption in the UV region.

For this compound, the expected electronic transitions would involve the π-electron system of the pyrazole ring and the non-bonding electrons on the nitrogen and oxygen atoms. The carboxylic acid group, being a chromophore, will also contribute to the electronic absorption spectrum. Computational studies on related molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown a prominent absorption peak assigned to a π → π* transition. nih.gov

Tautomerism and Conformational Preferences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For pyrazole derivatives, annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration.

In the case of this compound, the presence of a methyl group at the N1 position prevents annular tautomerism. However, the carboxylic acid group can exhibit conformational preferences. The orientation of the carboxylic acid group relative to the pyrazole ring can be described as either syn or anti with respect to the N2 atom of the pyrazole.

Studies on related pyrazole carboxylic acids have shown that the conformational preferences can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. nih.gov The planarity of the carboxylic acid group with the pyrazole ring is also a factor. In some crystal structures of pyrazole derivatives, the ester or carboxylic acid group is found to be coplanar with the pyrazole ring. nih.gov

The choice of tautomer and conformation can be influenced by the solvent polarity and the electronic nature of the substituents. semanticscholar.org For instance, in 3(5)-disubstituted-1H-pyrazoles, the presence of electron-donating or electron-withdrawing groups can favor one tautomeric form over the other. nih.gov

Computational Chemistry and Theoretical Modeling Investigations of 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dntb.gov.ua This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations predict the binding affinity, often expressed as a binding energy or docking score, which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The simulation also provides the binding pose, which is the specific conformation and orientation of the ligand within the receptor's active site. dntb.gov.ua

This conformational analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. Pyrazole (B372694) derivatives are known to be inhibitors of various enzymes, and docking studies are frequently performed to rationalize their activity. For instance, various pyrazole-based compounds have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. dntb.gov.ua While specific docking studies targeting 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid against a particular protein are not specified in the searched literature, this method remains a critical tool for assessing its potential as a bioactive agent.

Identification of Key Binding Residues

The identification of key amino acid residues involved in the binding of a ligand to its protein target is fundamental for understanding its mechanism of action and for the rational design of more potent and selective inhibitors. While specific molecular docking studies detailing the binding of this compound to a particular protein target are not extensively available in the public domain, computational studies on structurally related pyrazole derivatives provide valuable insights into their potential binding modes and key interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying key binding residues. For instance, in a study on novel pyrazole-carboxamide derivatives as potent carbonic anhydrase inhibitors, molecular docking simulations revealed that the compounds bind to the active site of the enzyme. The analysis of the docking poses indicated that specific amino acid residues, such as Phe91, Leu131, Ala135, and Leu141 in human carbonic anhydrase I (hCA I), and Ile91, Phe131, Val135, and Pro202 in hCA II, are crucial for the interaction with these pyrazole-based inhibitors nih.gov. These interactions are primarily hydrophobic in nature.

Similarly, in a study of 1,3,5-trisubstituted pyrazole derivatives as tyrosine kinase inhibitors, molecular docking identified key hydrogen bond interactions with residues such as Cys773, Gly772, Asp831, Thr830, and Met76 within the binding site of the epidermal growth factor receptor (EGFR) nih.gov. These findings highlight the importance of specific functional groups on the pyrazole scaffold for establishing favorable interactions with the protein target.

For this compound, it can be hypothesized that the carboxylic acid moiety would likely participate in hydrogen bonding or ionic interactions with positively charged or polar residues (e.g., Arginine, Lysine, Histidine) in a protein's active site. The pyrazole ring itself can engage in π-π stacking or van der Waals interactions with aromatic or hydrophobic residues. The two methyl groups at positions 1 and 3 would likely contribute to hydrophobic interactions within the binding pocket.

It is important to emphasize that these are generalized predictions based on the functional groups of the molecule and findings from related compounds. The actual key binding residues for this compound would be specific to its biological target, and detailed molecular docking and dynamics simulations would be required to elucidate these interactions precisely.

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. These theoretical calculations provide a deeper understanding of the molecule's intrinsic properties, which can be correlated with its reactivity and biological activity.

A detailed theoretical study on a closely related analog, 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, utilized the B3LYP/6-311++G** level of theory to perform geometry optimizations and calculate NMR chemical shifts biointerfaceresearch.com. The calculations provided insights into the conformational preferences of the molecule, particularly the dihedral angles between the pyrazole and phenyl rings, and the orientation of the carboxylic acid group. The study found a good agreement between the calculated and experimentally determined X-ray crystal structures, validating the accuracy of the computational method.

For pyrazole carboxylic acids in general, DFT calculations are commonly used to determine a range of molecular properties. These include:

Optimized Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase or in solution. These parameters are crucial for understanding the three-dimensional structure of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher reactivity.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting the sites of chemical reactivity and intermolecular interactions.

The table below summarizes some key quantum chemical parameters that are typically investigated for pyrazole derivatives, based on the literature.

| Property | Computational Method | Typical Basis Set | Information Gained |

| Optimized Geometry | DFT (e.g., B3LYP) | 6-311++G(d,p) | Provides accurate bond lengths, bond angles, and dihedral angles, defining the 3D structure of the molecule. |

| HOMO-LUMO Energies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Determines the electronic energy gap, which relates to the molecule's reactivity and electronic transitions. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Predicts IR and Raman spectra, allowing for the assignment of vibrational modes and structural confirmation. |

| Molecular Electrostatic Potential | DFT (e.g., B3LYP) | 6-311++G(d,p) | Maps the electrostatic potential on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack. |

These quantum chemical investigations provide a fundamental understanding of the molecular and electronic properties of this compound and its analogs, which is essential for interpreting their biological activities and for the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on pyrazole derivatives have been conducted for a wide range of therapeutic targets, including their use as anticancer, anti-inflammatory, and antimicrobial agents. These studies employ various molecular descriptors and statistical methods to build predictive models.

2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of the molecule, such as topological, constitutional, and electronic descriptors. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors identified several important descriptors that correlate with their inhibitory activity nih.gov. The models were developed using methods like multiple linear regression (MLR) and partial least squares (PLS).

3D-QSAR: This method considers the three-dimensional structure of the molecules and their alignment. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. A 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors successfully developed CoMFA and CoMSIA models with good predictive ability qu.edu.sa. The resulting contour maps provided valuable insights for designing novel inhibitors with enhanced activity.

4D-QSAR: This advanced approach extends 3D-QSAR by incorporating the conformational flexibility of the molecules. A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives utilized an electron conformational-genetic algorithm method to identify the pharmacophore and predict biological activity nih.gov. The model demonstrated a high correlation between the predicted and experimental activities.

The following table summarizes the different QSAR approaches and their applications in the study of pyrazole derivatives.

| QSAR Method | Descriptors Used | Statistical Methods | Application to Pyrazole Derivatives (Examples) |

| 2D-QSAR | Topological, constitutional, electronic, and physicochemical descriptors. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Development of models to predict the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. nih.gov |

| 3D-QSAR | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (CoMFA/CoMSIA). | Partial Least Squares (PLS) | Elucidation of the structure-activity relationships of pyrazole derivatives as MALT1 inhibitors and p38α MAPK inhibitors. qu.edu.sasemanticscholar.org |

| 4D-QSAR | Conformational and electronic properties. | Electron Conformational-Genetic Algorithm | Pharmacophore identification and activity prediction for pyrazole pyridine carboxylic acid derivatives. nih.gov |

These QSAR studies on pyrazole analogs demonstrate the utility of these computational methods in identifying the key structural features that govern their biological activity. Although a specific model for this compound has not been reported, the principles and findings from these studies can guide the future design and optimization of its derivatives for various therapeutic applications.

Pharmacokinetic and Toxicological Predictions (Computational)

Computational methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are integral to modern drug discovery. These in silico tools allow for the early assessment of the pharmacokinetic and toxicological profiles of compounds, helping to reduce the attrition rate in later stages of drug development. While specific computational ADMET predictions for this compound are not extensively documented, studies on other pyrazole derivatives provide a good indication of the types of predictions that can be made and their importance.

In silico ADMET prediction models utilize the chemical structure of a compound to estimate a wide range of properties. These models are typically built using large datasets of experimentally determined ADMET data and various machine learning algorithms.

Key ADMET Properties Predicted Computationally:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess the oral bioavailability of a compound.

Distribution: Predictions of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution help to understand how a compound is distributed throughout the body.

Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether a compound is a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). This is crucial for assessing potential drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition), and skin sensitization.

A study on sulfonamide derivatives tethered with pyrazole or pyridine included in silico ADMET predictions. The study evaluated properties such as hepatotoxicity and skin sensitization, providing an early assessment of the potential liabilities of the synthesized compounds nih.gov. Another study on pyrazolylaminoquinazoline derivatives used various software tools like Lazar, ProTox, and ADMET Predictor™ to forecast carcinogenicity, LD50, hepatotoxicity, and other toxicological endpoints researchgate.net.

The following table presents a summary of commonly predicted ADMET properties and the insights they provide, based on studies of pyrazole and other heterocyclic compounds.

| ADMET Property | Predicted Parameter(s) | Importance in Drug Discovery |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts the extent of oral absorption and potential for bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines if a compound can reach its target in the central nervous system and the fraction of free drug available for activity. |

| Metabolism | CYP450 Inhibition/Substrate Prediction | Assesses the potential for drug-drug interactions and metabolic stability. |

| Toxicity | Mutagenicity (Ames), hERG Inhibition, Hepatotoxicity | Identifies potential safety concerns early in the drug discovery process. |

These computational predictions are valuable for prioritizing compounds for further experimental testing and for guiding the chemical modification of lead compounds to improve their ADMET profiles. For this compound, such in silico assessments would be a critical first step in evaluating its potential as a drug candidate.

Coordination Chemistry and Metal Complexation Research Involving 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid

Ligand Behavior and Coordination Modes of the Carboxylate Moiety

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (HL) presents a unique case for ligand behavior in metal complexation. Unlike many pyrazole-5-carboxylic acids that can coordinate to metal ions in a bidentate fashion using the pyrazole (B372694) nitrogen and a carboxylate oxygen, the methyl substituent on the N1 atom of HL sterically hinders this typical N,O-chelation. researchgate.net

Consequently, in its coordination complexes, the deprotonated ligand (L⁻) acts as a monodentate ligand. univie.ac.at The coordination to the metal center occurs exclusively through one of the oxygen atoms of the carboxylate group. researchgate.net This specific coordination behavior is a direct result of the N1-methylation, which forces the ligand to adopt a less common bonding mode compared to its N-unsubstituted counterparts. researchgate.net Structural analysis of its complexes has confirmed this monodentate coordination, marking the first such structural report for metal complexes with an N1-substituted pyrazole-5-carboxylic acid ligand. univie.ac.at

Synthesis and Characterization of Metal Complexes

Research has detailed the synthesis of discrete complexes with divalent copper and cobalt. researchgate.net While the coordination chemistry of pyrazole-carboxylates with various metals is broad, specific studies on this compound have focused on these two metals.

Copper(II) Complex: The square-planar complex, [Cu(L)₂(H₂O)₂], was synthesized by reacting this compound (HL) with copper(II) acetate tetrahydrate in a warm methanolic solution. The resulting product was obtained with a high yield of 84.29%. researchgate.net In this complex, the Cu(II) ion is coordinated by two monodentate carboxylate ligands and two water molecules. researchgate.net

Cobalt(II) Complex: An octahedral complex, [Co(L)₂(MeOH)₄], was prepared using a similar method, reacting the ligand with cobalt(II) acetate tetrahydrate in methanol. The Co(II) center is coordinated to two deprotonated ligands and four methanol molecules. researchgate.net

A review of the scientific literature did not yield specific examples of Oxovanadium(IV) complexes synthesized with this compound.

| Metal Ion | Complex Formula | Geometry | Synthesis Reactants | Solvent |

|---|---|---|---|---|

| Cu(II) | [Cu(C₆H₇N₂O₂)₂(H₂O)₂] | Square-planar | HL and Cu(OAc)₂·4H₂O | Methanol |

| Co(II) | [Co(C₆H₇N₂O₂)₂(MeOH)₄] | Octahedral | HL and Co(OAc)₂·4H₂O | Methanol |

Infrared (IR) spectroscopy is a key tool for characterizing the coordination of the carboxylate ligand to the metal center. The IR spectrum of the uncoordinated this compound shows a characteristic ν(C=O) stretching band of the carboxylic acid group at approximately 1712 cm⁻¹. researchgate.net

Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. nih.gov In the spectra of both the Cu(II) and Co(II) complexes, the asymmetric stretching band appears around 1600-1605 cm⁻¹. researchgate.net This significant shift from the free ligand's C=O stretch confirms the coordination of the carboxylate group to the metal ions. researchgate.net

| Compound | Relevant IR Band (cm⁻¹) | Assignment |

|---|---|---|

| HL (uncoordinated) | ~1712 | ν(C=O) of COOH |

| [Cu(L)₂(H₂O)₂] | ~1600 | νₐₛ(COO⁻) |

| [Co(L)₂(MeOH)₄] | ~1605 | νₐₛ(COO⁻) |

Crystal Engineering of Coordination Polymers and Supramolecular Structures

While this specific ligand has not been reported to form extensive coordination polymers, its discrete complexes serve as building blocks for intricate supramolecular structures stabilized by non-covalent interactions, primarily hydrogen bonding. researchgate.net

In the crystal structure of the [Cu(L)₂(H₂O)₂] complex, the coordinated water molecules play a crucial role as hydrogen bond donors. They form strong O-H···O hydrogen bonds with the carboxylate oxygen atoms of neighboring complexes. researchgate.net These interactions link the individual complex molecules into chains that propagate along the crystallographic a-axis, creating a one-dimensional supramolecular network. researchgate.net

Catalytic Applications of Metal-Pyrazolyl Carboxylate Complexes

The catalytic applications of metal complexes derived specifically from this compound have not been extensively reported in the reviewed scientific literature. In the broader field, complexes based on other pyrazole-carboxylate ligands are investigated for various catalytic activities, including oxidation reactions and as enzyme mimics, but specific data for complexes of this N-methylated ligand are not available.

Magnetic Properties of Coordination Compounds

Detailed studies on the magnetic properties of coordination compounds formed with this compound are not prominently featured in the surveyed literature. Generally, the magnetic behavior of multinuclear complexes containing pyrazole-carboxylate bridges is an area of interest, with related systems sometimes exhibiting antiferromagnetic or ferromagnetic coupling between metal centers. However, specific magnetic susceptibility data for the known monomeric Cu(II) and Co(II) complexes of this ligand have not been reported.